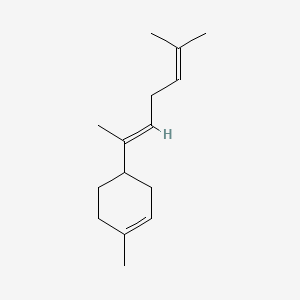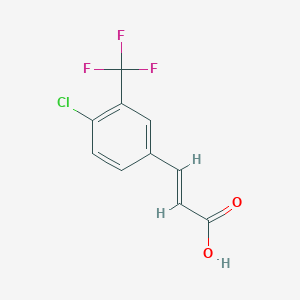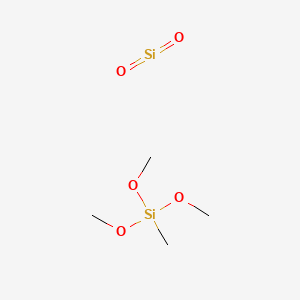
dioxosilane;trimethoxy(methyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dioxosilane;trimethoxy(methyl)silane is an organosilicon compound with the molecular formula C4H12O5Si2. It is a colorless, free-flowing liquid that is primarily used as a crosslinker in the preparation of polysiloxane polymers . This compound is known for its ability to undergo hydrolysis and condensation reactions, making it valuable in various industrial applications .
准备方法
Dioxosilane;trimethoxy(methyl)silane is typically synthesized from methyltrichlorosilane and methanol. The reaction proceeds as follows: [ \text{CH}_3\text{SiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_3\text{)}_3 + 3 \text{HCl} ] This reaction is an example of alcoholysis of alkylchlorosilanes, which usually proceeds via an S_N2 mechanism . Industrial production methods often involve similar processes, with careful control of reaction conditions to ensure high yield and purity .
化学反应分析
Dioxosilane;trimethoxy(methyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: This compound hydrolyzes in the presence of water, forming silanols and methanol.
Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxane polymers.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include water, acids, bases, and various nucleophiles. The major products formed from these reactions are silanols, methanol, and polysiloxane polymers .
科学研究应用
Dioxosilane;trimethoxy(methyl)silane has a wide range of scientific research applications:
作用机制
The primary mechanism by which dioxosilane;trimethoxy(methyl)silane exerts its effects is through hydrolysis and condensation reactions. Upon exposure to water, it hydrolyzes to form silanols and methanol. The silanols can then condense to form siloxane bonds, leading to the formation of polysiloxane networks . These reactions are crucial for its role as a crosslinker and surface treatment agent .
相似化合物的比较
Dioxosilane;trimethoxy(methyl)silane can be compared to other similar compounds such as:
Trimethoxysilane: This compound also contains hydrolyzable siloxane bonds and is used in similar applications, but it lacks the methyl group present in this compound.
Octadecyltrimethoxysilane: This compound has a longer alkyl chain, making it more hydrophobic and suitable for different surface treatments.
The uniqueness of this compound lies in its balance of reactivity and stability, making it versatile for various applications in chemistry, biology, medicine, and industry .
属性
CAS 编号 |
68584-81-6 |
|---|---|
分子式 |
C4H12O3Si |
分子量 |
136.22 g/mol |
IUPAC 名称 |
dioxosilane;trimethoxy(methyl)silane |
InChI |
InChI=1S/C4H12O3Si.O2Si/c1-5-8(4,6-2)7-3;1-3-2/h1-4H3; |
InChI 键 |
BFXIKLCIZHOAAZ-UHFFFAOYSA-N |
SMILES |
CO[Si](C)(OC)OC.O=[Si]=O |
规范 SMILES |
CO[Si](C)(OC)OC |
沸点 |
102.5 °C |
物理描述 |
Liquid; WetSolid, Liquid |
相关CAS编号 |
25498-03-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


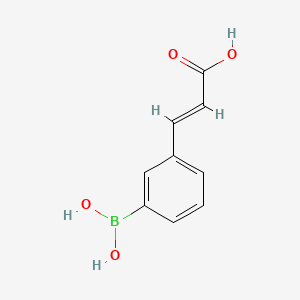
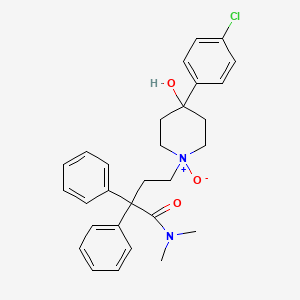
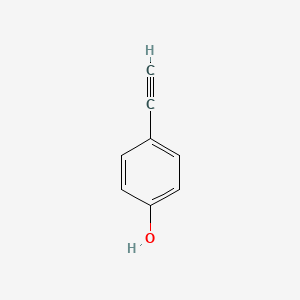
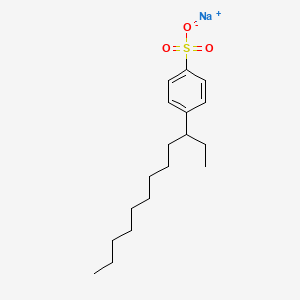
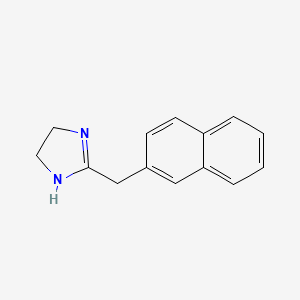
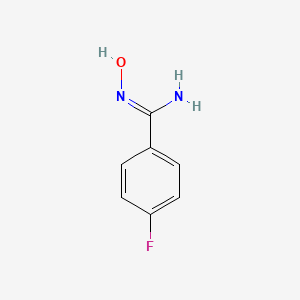
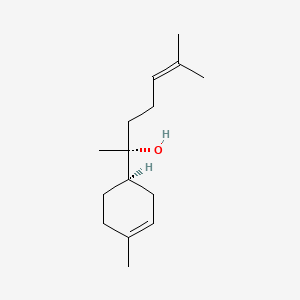
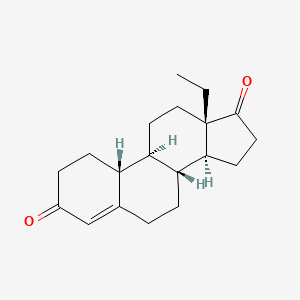
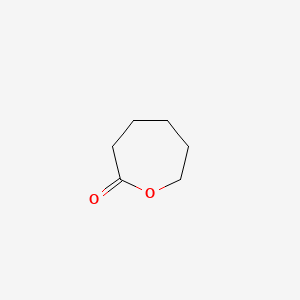

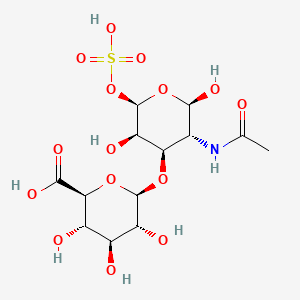
![3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3415581.png)
